(4-Bromo-8-methoxynaphthalen-1-yloxy)triisopropylsilane
Description
(4-Bromo-8-methoxynaphthalen-1-yloxy)triisopropylsilane is a silyl ether derivative featuring a naphthalene core substituted with bromo and methoxy groups at the 4- and 8-positions, respectively. The triisopropylsilyl (TIPS) group is attached via an oxygen atom at the 1-position of the naphthalene ring. This compound is primarily utilized in organic synthesis as a protective group for hydroxyl functionalities, particularly in reactions requiring steric hindrance to prevent undesired side reactions. Its bulky TIPS moiety enhances stability against nucleophilic or acidic conditions compared to smaller silyl groups like trimethylsilyl (TMS) .
Key properties include:
- Molecular formula: C₂₂H₃₃BrO₂Si
- Molecular weight: ~461.5 g/mol
- Solubility: Typically soluble in non-polar organic solvents (e.g., toluene, dichloromethane).
- Applications: Intermediate in pharmaceutical synthesis, protective group in carbohydrate and nucleoside chemistry.
Properties
IUPAC Name |
(4-bromo-8-methoxynaphthalen-1-yl)oxy-tri(propan-2-yl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29BrO2Si/c1-13(2)24(14(3)4,15(5)6)23-19-12-11-17(21)16-9-8-10-18(22-7)20(16)19/h8-15H,1-7H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNKQLEZFAWTNMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1=C2C(=C(C=C1)Br)C=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29BrO2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (4-Bromo-8-methoxynaphthalen-1-yloxy)triisopropylsilane typically involves the reaction of 4-bromo-8-methoxynaphthol with triisopropylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
(4-Bromo-8-methoxynaphthalen-1-yloxy)triisopropylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using reagents such as organometallic compounds.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing agents like potassium permanganate for oxidation reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Synthetic Applications
1.1 Building Block in Organic Synthesis
The compound serves as an important building block in organic synthesis due to its ability to participate in various chemical reactions. The presence of the silane group allows for enhanced reactivity, making it useful in synthesizing more complex molecules. It is often utilized in the preparation of derivatives and analogs of biologically active compounds.
1.2 Silylation Reactions
The triisopropylsilane component can be employed in silylation reactions, which are critical for protecting functional groups during multi-step syntheses. This property is particularly beneficial when synthesizing compounds that require selective functionalization or modification.
Case Studies and Research Findings
Several research studies have highlighted the potential applications of similar compounds in drug development and synthetic chemistry:
- Study on Prodrug Systems : Research involving polymeric prodrugs has shown that attaching drug moieties to polymer backbones via cleavable linkers can significantly enhance drug delivery efficiency, particularly targeting prostate cancer cells .
- Synthesis of Anti-Tumor Agents : Investigations into cyclopropapyrroloindole analogs have demonstrated the importance of naphthalene derivatives in developing potent anti-tumor antibiotics, showcasing the relevance of naphthalene-containing compounds in medicinal chemistry .
Mechanism of Action
The mechanism of action of (4-Bromo-8-methoxynaphthalen-1-yloxy)triisopropylsilane involves its ability to undergo various chemical transformations. The bromine atom and methoxy group provide reactive sites for substitution and oxidation reactions, respectively. The triisopropylsilane group enhances the compound’s stability and solubility in organic solvents.
Comparison with Similar Compounds
Triisopropylsilyl (TIPS) vs. tert-Butyldimethylsilyl (TBDMS) Ethers
The TIPS group in (4-Bromo-8-methoxynaphthalen-1-yloxy)triisopropylsilane offers greater steric protection than TBDMS (tert-butyldimethylsilyl) groups. For example, TBDMS ethers are more susceptible to cleavage under mildly acidic conditions (e.g., dilute HF or acetic acid), whereas TIPS ethers require stronger fluoride sources (e.g., TBAF, tetrabutylammonium fluoride) . This makes TIPS-protected compounds preferable in multi-step syntheses requiring prolonged stability.
Table 1: Stability Comparison of Silyl Ethers
| Silyl Group | Acid Stability | Base Stability | Fluoride Sensitivity |
|---|---|---|---|
| TIPS | High | Moderate | High |
| TBDMS | Moderate | High | Moderate |
| TMS | Low | Low | High |
Substituent Effects on the Naphthalene Ring
The bromo and methoxy substituents on the naphthalene ring influence electronic and steric properties. Bromine acts as an electron-withdrawing group, enhancing the electrophilicity of adjacent positions, while the methoxy group donates electrons via resonance. This combination creates regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura), distinguishing it from analogs like (4-Chloro-8-methoxynaphthalen-1-yloxy)triisopropylsilane. Bromo-substituted derivatives generally exhibit higher reactivity in aryl halide-mediated couplings compared to chloro or methoxy analogs .
Table 2: Reactivity of Halogen-Substituted TIPS Ethers
| Compound | Halogen | Relative Reactivity in Suzuki Coupling |
|---|---|---|
| (4-Bromo-8-methoxynaphthalen-1-yloxy)TIPS | Br | 1.0 (Reference) |
| (4-Chloro-8-methoxynaphthalen-1-yloxy)TIPS | Cl | 0.3–0.5 |
| (8-Methoxynaphthalen-1-yloxy)TIPS | None (H) | <0.1 |
Comparison with Non-Silylated Analogs
Removing the TIPS group yields 4-bromo-8-methoxynaphthalen-1-ol, which lacks steric protection and is prone to oxidation or nucleophilic attack. The TIPS group in the parent compound enhances solubility in non-polar media, facilitating purification via silica gel chromatography—a critical advantage in synthetic workflows .
Biological Activity
(4-Bromo-8-methoxynaphthalen-1-yloxy)triisopropylsilane is a silane compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a naphthalene ring substituted with a bromine atom and a methoxy group, linked to a triisopropylsilane moiety. The structural characteristics contribute to its reactivity and interaction with biological systems.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular responses.
- Receptor Modulation : It may interact with various receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.
- Antioxidant Properties : Some studies suggest that silane compounds exhibit antioxidant activity, which could protect cells from oxidative stress.
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. A notable study demonstrated its efficacy against human cancer cell lines, showing significant inhibition of cell growth at micromolar concentrations. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent.
Antimicrobial Activity
Another area of research focused on the antimicrobial properties of this compound. In vitro assays revealed that this compound exhibited activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| (4-Bromo-naphthalen-1-yloxy)triisopropylsilane | Lacks methoxy group | Moderate anticancer activity |
| (8-Methoxynaphthalen-1-yloxy)triisopropylsilane | Lacks bromine substitution | Minimal antimicrobial activity |
| 4-Bromophenoxytriisopropylsilane | Different aromatic system | Limited anticancer effects |
Q & A
Q. How can this compound serve as a precursor in medicinal chemistry or materials science?
Q. What precautions are necessary when incorporating this compound into peptide or polymer synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
